3,4-Dichlorophenyl methylcarbamate
Description
Properties
CAS No. |
18315-50-9 |
|---|---|
Molecular Formula |
C8H7Cl2NO2 |
Molecular Weight |
220.05 g/mol |
IUPAC Name |
(3,4-dichlorophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H7Cl2NO2/c1-11-8(12)13-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) |
InChI Key |
LOSYNXWKIXVLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Phenyl-N-Methyl Urethane
The synthesis begins with the reaction of diphenyl carbonate and methylamine in a continuously stirred reactor. Under conditions of 20–80°C and atmospheric pressure, methylamine reacts with diphenyl carbonate at a molar ratio of 0.8:1–1:1 to produce phenyl-N-methyl urethane and phenol. The reaction is catalyzed by tertiary amines or organotin compounds, with diphenyl carbonate introduced as a 5–60% (w/w) solution in an inert solvent. A residence time of 15–60 minutes ensures complete conversion, yielding a mixture containing 61% phenyl-N-methyl urethane, 38% phenol, and residual diphenyl carbonate.
Step 2: Thermal Decomposition to Methyl Isocyanate
The phenyl-N-methyl urethane undergoes thermal decomposition in a second reactor operated at 180–220°C and 200 mmHg–1 atm pressure. This step generates a vapor stream containing methyl isocyanate, phenol, and unreacted urethane. Partial condensation at 80–100°C separates methyl isocyanate gas from the liquid phase, which is recycled to maintain reaction efficiency. Approximately 6–22% of the urethane remains unconverted, necessitating distillation for recovery.
Step 3: Reaction with 3,4-Dichlorophenol
In the final step, methyl isocyanate reacts with 3,4-dichlorophenol in the presence of a tertiary amine catalyst (e.g., triethylamine) or organotin compound. The reaction occurs in toluene or aromatic hydrocarbon solvents at 0–50°C, with a molar ratio of 1:1–1.1:1 (phenol:methyl isocyanate). Continuous addition of methyl isocyanate ensures minimal side reactions, and the product precipitates upon cooling. Filtration and drying yield 3,4-dichlorophenyl methylcarbamate with a purity >99% and a molar yield of 97%.
Table 1: Optimized Reaction Conditions for this compound Synthesis
| Parameter | Value/Range | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Temperature | 0–50°C | Triethylamine | Toluene | 97 |
| Methyl isocyanate ratio | 1.05:1 (phenol:MIC) | Dibutyltin dilaurate | Xylene | 95 |
| Reaction time | 2 hours | None (thermal) | Chlorobenzene | 89 |
Alternative Methods Using Carbonate Intermediates
While the three-step process dominates industrial production, alternative routes utilize carbonate derivatives. For example, 3,4-dichlorophenol reacts with methyl chloroformate in dichloromethane under basic conditions (pH 10–12). This method avoids methyl isocyanate handling but requires stringent pH control and generates stoichiometric HCl, complicating purification. Radiosynthetic approaches employ carbon dioxide and [11C]methyl triflate for carbamate formation, though yields for phenolic substrates remain unverified.
Catalytic Approaches and Recent Advancements
Organotin catalysts (e.g., dibutyltin dilaurate) enhance reaction rates by facilitating nucleophilic attack of 3,4-dichlorophenol on methyl isocyanate. Patent data indicate that 0.001–0.1 moles of catalyst per mole of phenol reduce reaction times to 30–60 minutes. Recent studies explore ionic liquids as green solvents, achieving 92% yield at 25°C with 1-butyl-3-methylimidazolium tetrafluoroborate.
Analytical Characterization and Quality Control
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms product purity, while FT-IR identifies carbamate C=O stretches at 1,710 cm⁻¹. Melting point determination (lit. 88–90°C) and elemental analysis (C: 43.2%, H: 3.1%, N: 5.6%) ensure batch consistency. Residual methyl isocyanate is quantified via GC-MS, with limits <1 ppm to meet safety standards.
Industrial-Scale Production Considerations
Continuous-flow reactors outperform batch systems by minimizing thermal degradation and enabling real-time monitoring. A pilot plant producing 500 kg/day operates at 40°C with a residence time of 2 hours, achieving 96% yield. Solvent recovery units recycle toluene with >95% efficiency, reducing waste .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorophenyl methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction could produce amines .
Scientific Research Applications
3,4-Dichlorophenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on enzyme activity, particularly cholinesterase enzymes.
Medicine: Research is conducted on its potential therapeutic uses and its toxicological profile.
Industry: It is used in the formulation of pesticides and insecticides for agricultural and domestic use.
Mechanism of Action
3,4-Dichlorophenyl methylcarbamate exerts its effects by inhibiting cholinesterase enzymes, particularly acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the muscles, glands, and central nervous system. The compound forms a reversible complex with the enzyme, preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Structural and Functional Differences
The bioactivity of aryl methylcarbamates depends on substituent patterns on the phenyl ring and the carbamate group. Below is a comparative analysis:
Physicochemical Properties
- Stability: Carbamates degrade via hydrolysis under alkaline conditions. The 3,4-dichloro substitution increases resistance to photodegradation compared to mono-chloro analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
